N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with potential applications in medicinal chemistry. The compound features a unique structure that includes various functional groups, which may contribute to its biological activity.
The compound is cataloged with the Chemical Abstracts Service (CAS) number 887209-14-5, and its molecular formula is . It has a molecular weight of approximately 425.5 g/mol, and it is primarily sourced from chemical suppliers and research laboratories specializing in organic synthesis and pharmacology .
This compound falls under the category of benzamide derivatives, which are known for their diverse biological activities. Benzamides often serve as pharmacophores in drug discovery due to their ability to interact with various biological targets.
The synthesis of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide can be approached through several synthetic routes. Common methods include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and characterize the intermediates.
The molecular structure of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide consists of multiple functional groups including:
The compound's structure can be represented using various notations such as SMILES and InChI:
COc1ccc(CCNC(=O)CSc2nnc(NC(=O)c3cccc(F)c3)s2)cc1OC
InChI=1S/C21H25N3O4S/c22-20(26)14-8-9-16(30-2)10-11-23(17(14)27)12-31(21(24)25)19(28)15(4-5-6-18(29)13(15)7/h4-11H,12H2,1H3,(H,22,26)(H,24,25))
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide can undergo several chemical reactions:
These reactions are typically performed under controlled conditions to avoid side reactions and ensure selectivity. Monitoring the reaction progress using chromatographic techniques is essential for achieving desired outcomes.
The mechanism of action for N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide may involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines and may function through pathways involving apoptosis or cell cycle regulation. Binding affinity studies using techniques like surface plasmon resonance or radiolabeled ligand assays could provide insights into its pharmacodynamics.
The physical properties of N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide include:
Chemical properties include stability under various pH conditions and susceptibility to oxidation or hydrolysis based on its functional groups.
N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide has potential applications in:
This compound represents a promising candidate for further investigation in both academic research and pharmaceutical development contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4